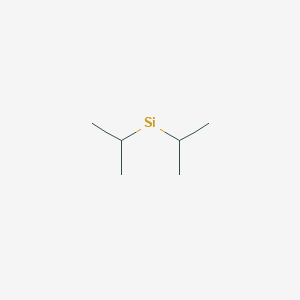

Diisopropylsilane

Description

Properties

InChI |

InChI=1S/C6H14Si/c1-5(2)7-6(3)4/h5-6H,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUBEBJFHBANKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si]C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312993 | |

| Record name | Bis(1-methylethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18209-66-0 | |

| Record name | Bis(1-methylethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Diisopropylsilane and Its Derivatives

Contemporary Approaches to Diisopropylsilane Preparation

The synthesis of diisopropylsilane, a sterically hindered organosilane, is achieved through specific chemical pathways, primarily involving the reduction of silyl (B83357) halide precursors.

Palladium(II) chloride (PdCl₂) is a versatile and common starting material for creating palladium-based catalysts used extensively in organic synthesis. chemicalbook.com These catalysts are particularly valuable for facilitating cross-coupling reactions and hydrosilylation, a process involving the addition of a silicon-hydride bond across an unsaturated bond like an alkene or alkyne. libretexts.orgscientificspectator.comgoogle.com.pg In such reactions, a hydrosilane like diisopropylsilane acts as a reagent. scientificspectator.com

However, the use of Palladium(II) chloride catalysis for the direct preparation of the parent diisopropylsilane (i-Pr₂SiH₂) is not a widely documented or standard synthetic methodology. The primary role of palladium catalysis in this context is in the reactions of hydrosilanes, rather than their formation. google.com.pg

A primary and effective method for preparing diisopropylsilane involves the chemical reduction of diisopropylchlorosilane. This transformation is typically accomplished using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), which replaces the chlorine atom with a hydride.

The precursor, diisopropylchlorosilane, can itself be synthesized through a Grignard reaction. This process involves reacting trichlorosilane (B8805176) with isopropylmagnesium chloride. google.com A detailed patent describes a method where magnesium chips are reacted with 2-chloropropane (B107684) in tetrahydrofuran (B95107) (THF) to form the Grignard reagent. This is then reacted with a mixture of trichlorosilane and n-hexane at low temperatures (-10 to -30 °C). Following the reaction, filtration and distillation yield diisopropylchlorosilane with purities between 95.0% and 99.0% and yields ranging from 50% to 75%. google.com

| Precursor Synthesis | Description | Reagents | Yield/Purity |

| Diisopropylchlorosilane Synthesis | Grignard reaction followed by distillation. google.com | 1. Magnesium, 2-chloropropane, THF2. Trichlorosilane, n-hexane | 50-75% Yield95-99% Purity |

Palladium(II) Chloride Catalysis in Diisopropylsilane Synthesis

Functionalization and Derivatization Strategies

Diisopropylsilane and its chlorinated precursors serve as versatile starting points for a range of derivatives, including silyl ethers, acetals, and silanols, which are valuable intermediates in organic synthesis.

Diisopropylsilyl ethers are important protected forms of alcohols and can be synthesized through several routes. A challenging but effective method is a one-pot, two-step procedure starting from diisopropyldichlorosilane (B1349932). This involves the initial addition of an allyl group via a Grignard reagent, followed by a standard silyl ether formation using an acetylenic alcohol and imidazole. uib.no

A more direct route involves the silylation of an alcohol using diisopropylchlorosilane. uib.no This method is widely applicable for creating various silyl ethers. For instance, bulky diisopropyl-substituted silyl ethers with different functionalities on a benzene (B151609) ring, such as azides or aldehydes, can be readily prepared using this approach. uib.no The synthesis of silyl acetals, however, has proven to be more synthetically challenging. uib.no

| Product | Starting Material | Key Reagents | Description |

| Diisopropylsilyl Ether | Alcohol | Diisopropylchlorosilane, Imidazole, THF | Direct silylation of an alcohol to form the corresponding ether. uib.no |

| Allyl(alkynyl)diisopropylsilyl Ether | Diisopropyldichlorosilane | 1. Allyl Grignard Reagent2. Acetylenic Alcohol, Imidazole | One-pot, two-step synthesis without isolation of the intermediate silyl chloride. uib.no |

Unsaturated diisopropylsilyl ethers are key substrates for further transformations, such as cobalt-catalyzed intramolecular silylperoxidation. The synthesis of these compounds is generally achieved by the silylation of a corresponding unsaturated alcohol. lookchem.com

The procedure involves reacting the unsaturated alcohol with diisopropylchlorosilane in a solvent like tetrahydrofuran (THF), using a base such as 1H-imidazole to neutralize the HCl generated during the reaction. lookchem.com This method has been successfully used to prepare a variety of unsaturated diisopropylsilyl ethers. lookchem.com

| Example Synthesis of an Unsaturated Diisopropylsilyl Ether | |

| Product | ((2-Cyclohexylpent-4-en-2-yl)oxy)diisopropylsilane |

| Starting Alcohol | 2-Cyclohexylpent-4-en-2-ol |

| Reagents | Diisopropylchlorosilane, 1H-Imidazole |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 1 hour |

| Table based on the representative silylation procedure described in the source. lookchem.com |

Silanols (R₃SiOH) and silanediols (R₂Si(OH)₂) are synthesized primarily through the hydrolysis of corresponding halo- or alkoxysilanes. The hydrolysis of diisopropylallylsilyl chloride, for example, readily yields allyldiisopropylsilanol, particularly during aqueous work-up procedures. uib.no Similarly, the hydrolysis of diisopropyldichlorosilane would be the logical route to form diisopropylsilanediol.

Another modern approach to synthesizing silanols is through the direct oxidation of hydrosilanes (compounds containing an Si-H bond). nih.gov Visible light-mediated photocatalytic oxidation represents a green and efficient method. For example, using an aminoquinoline diarylboron (AQDAB) photocatalyst, a variety of silanes can be oxidized to the corresponding silanols in moderate to good yields at room temperature under an oxygen atmosphere. nih.gov This method offers a metal-free alternative to traditional oxidation protocols. nih.gov

Generation of Diisopropylsiloxane-based Oligomers

The synthesis of diisopropylsiloxane-based oligomers is a critical area of research, primarily driven by their application as linkers and structural components in complex molecular architectures. These oligomers are characterized by a repeating silicon-oxygen backbone with isopropyl groups attached to the silicon atoms.

One prominent method for generating these structures involves the use of diisopropylsilyl groups as linkers in the solid-phase synthesis of complex biomolecules like glycopeptides. google.com For instance, a diisopropylsilyl linker can be attached to a polystyrene bead support. This linker is activated, often using trifluoromethanesulfonic acid, allowing it to condense with an N-terminus protected amino acid. google.com This approach leverages the stability of the diisopropylsiloxane bond during subsequent synthetic steps and its selective cleavage under specific conditions, such as using hydrogen fluoride (B91410)/pyridine or tetrabutylammonium (B224687) fluoride (TBAF). google.com

Catalytic dehydrocoupling of hydrosilanes represents another effective route to siloxane oligomers. A notable example is the use of the air-stable catalyst (C₆F₅)₃B(OH₂) for the synthesis of oligosiloxanes directly from hydrosilanes. nih.gov This method is advantageous due to its mild reaction conditions, low catalyst loading, and short reaction times, resulting in high yields and purity. The process initiates with the generation of a silanol (B1196071) (R₃SiOH) from the corresponding hydrosilane (R₃SiH), which then undergoes dehydrocoupling to form the disiloxane (B77578) product. nih.gov The catalyst has demonstrated high efficiency, achieving over 99% conversion for various tertiary silanes, and can be recovered and recycled multiple times. nih.gov

The table below summarizes representative research findings on the generation of diisopropylsiloxane-based structures.

| Application/Method | Precursor/Linker | Activating/Cleavage Agents | Key Findings | Reference |

| Solid-Phase Glycopeptide Synthesis | Diisopropylsilyl linker on polystyrene beads | Activation: Trifluoromethanesulfonic acid; Cleavage: HF/Pyridine, TBAF/Acetic acid | Serves as a stable, cleavable linker for complex molecule synthesis on a solid support. | google.com |

| Polymer-Supported Oligosaccharide Synthesis | Diisopropylsiloxane Linker | N/A | Used in conjunction with trichloroacetimidate (B1259523) donors for efficient oligosaccharide construction. | acs.orgacs.org |

| Catalytic Dehydrocoupling | Tertiary Hydrosilanes (e.g., Et₃SiH, PhMe₂SiH) | Catalyst: (C₆F₅)₃B(OH₂) | Environmentally benign synthesis of oligosiloxanes with >99% conversion and recyclable catalyst. | nih.gov |

Green Chemistry Principles in Diisopropylsilane Synthesis

The integration of green chemistry principles into the synthesis of diisopropylsilane and its derivatives is a key focus of modern chemical research, aiming to reduce environmental impact and improve efficiency. These efforts center on developing alternatives to traditional methods that often rely on hazardous reagents and produce significant waste. mdpi.com

A significant advancement is the move away from chlorosilanes, the production of which generates harmful byproducts like hydrogen chloride. mdpi.com The direct synthesis of alkoxysilanes from silicon and alcohols, in the presence of a copper catalyst, presents a greener alternative. mdpi.com This approach aligns with the principles of atom economy and waste reduction.

Recent research has demonstrated sustainable, one-pot methods for synthesizing alkoxysilanes from hydrosilanes and terminal alkenes using cobalt-based catalysts. csic.es These reactions can be performed in green solvents like alcohols at room temperature with low catalyst loading (e.g., 0.1 mol%). A key innovation in this system is the ability to control the selectivity between hydrosilylation and hydroalkoxysilylation by adjusting the alcohol/water ratio in the solvent mixture, representing a circular approach to these reactions. csic.es

Furthermore, palladium-catalyzed, copper-free Sonogashira coupling reactions have been developed as a more environmentally friendly method for synthesizing diisopropylsilane derivatives. researchgate.net This approach avoids the use of toxic copper co-catalysts, which is a common feature of traditional Sonogashira couplings. The development of metal-free reaction conditions is also a major goal in the pursuit of greener synthetic pathways. researchgate.net

The table below details research findings related to green chemistry in the synthesis of diisopropylsilane and related compounds.

| Green Chemistry Approach | Reaction/Method | Catalysts/Reagents | Key Advantages | Reference(s) |

| Alternative to Chlorosilanes | Direct synthesis of alkoxysilanes | Silicon, Alcohols, Copper catalyst | Avoids production of harmful HCl byproducts. | mdpi.com |

| Sustainable One-Pot Synthesis | Hydrosilylation/Hydroalkoxysilylation of alkenes | Cobalt-based catalysts, Alcohols (as green solvents) | Mild conditions, low metal loading, controllable selectivity, production of green hydrogen. | csic.es |

| Environmentally Benign Catalysis | Palladium-catalyzed Sonogashira coupling | Pd(PPh₃)₄, DABCO (as base) | Copper-free conditions reduce toxicity and environmental impact. | researchgate.net |

| Benign Oligosiloxane Synthesis | Catalytic dehydrocoupling of hydrosilanes | (C₆F₅)₃B(OH₂) | Mild conditions, high conversion, recyclable catalyst. | nih.gov |

Mechanistic Investigations and Reactivity Studies of Diisopropylsilane

Diisopropylsilane as a Strategic Reagent in Organic Synthesis

The strategic application of diisopropylsilane in organic synthesis is multifaceted, offering solutions for reductions, protections, and functional group conversions. lookchem.com

Role as a Reducing Agent in Specific Chemical Transformations

Diisopropylsilane serves as an effective reducing agent in various organic reactions. lookchem.com Silanes, in general, have emerged as valuable alternatives to traditional metal hydride reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride. msu.edu Their utility stems from their capacity to act as both hydride donors and hydrogen atom transfer agents in radical reactions. msu.edu The reactivity of silanes can be fine-tuned by altering the substituents on the silicon atom. researchgate.net For instance, the combination of a silane (B1218182) with an acid is effective for reducing substrates that can form stable carbocation intermediates. researchgate.net While many silane derivatives have been studied, diisopropylsilane's sterically hindered nature can offer selectivity in certain reductions. uta.edu

Application as a Protective Group for Functional Moieties

In complex multi-step syntheses, the temporary protection of reactive functional groups is often necessary to prevent unwanted side reactions. gelest.com Silyl (B83357) ethers are among the most common and effective protecting groups for alcohols due to their ease of formation and subsequent removal under mild conditions. masterorganicchemistry.com Diisopropylsilane can be used to introduce a diisopropylsilyl group, which can simultaneously protect two functional groups, such as hydroxyl, amine, or thiol groups. google.com This bifunctional protection strategy is particularly useful in the synthesis of complex molecules like sugars, nucleosides, and peptides. google.com The steric and electronic properties of the organosilane protecting group can be modified to control its reactivity and stability, allowing for selective deprotection in the presence of other silyl ethers. gelest.com

Utilization in Silylation Processes for Hydroxyl Group Conversion

Diisopropylsilane is utilized in the silylation of hydroxyl groups, converting them into silyl ethers. lookchem.com This transformation is a cornerstone of organic synthesis and analysis. lookchem.com The process of silylation can be achieved through various methods, including the dehydrogenation reaction of alcohols with hydrosilanes in the presence of a catalyst. google.com This method is advantageous as it produces hydrogen gas as the only by-product, simplifying purification. google.com The resulting silyl ethers are generally more volatile and less polar than the parent alcohols, which can be beneficial for purification and analysis.

Detailed Mechanistic Pathways Involving Diisopropylsilane

The reactivity of diisopropylsilane is governed by detailed mechanistic pathways that are crucial for understanding its scope and selectivity in various transformations.

Hydrosilylation Reactions: Scope and Regioselectivity

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a powerful and atom-economical method for forming carbon-silicon bonds. sigmaaldrich.commdpi.com The reaction, first reported in 1947, has become a significant tool in preparing organosilicon compounds. rsc.orgmdpi.com Transition metal catalysts are often employed to control the regio- and stereoselectivity of the addition to alkenes and alkynes. sigmaaldrich.com

The mechanism of hydrosilylation can vary depending on the catalyst and substrates involved. The well-known Chalk-Harrod and modified Chalk-Harrod mechanisms are common for late transition metal catalysts and involve oxidative addition of the hydrosilane to the metal center. rsc.org However, mechanisms involving silyl cations as chain carriers have also been proposed, particularly in transition-metal-free systems. mdpi.com In such cases, a trityl cation can initiate the reaction by abstracting a hydride from the silane, generating a silyl cation which then adds to the unsaturated bond. mdpi.com

The regioselectivity of alkyne hydrosilylation is a critical aspect. For terminal alkynes, different catalysts can lead to the formation of α-vinylsilanes, (E)-β-vinylsilanes, or (Z)-β-vinylsilanes. For internal alkynes, the challenge lies in controlling both regio- and stereoselectivity, as four potential isomers can be formed. sigmaaldrich.com Research has shown that specific ruthenium catalysts can achieve highly selective trans-addition to internal alkynes, yielding exclusively Z-vinylsilanes. sigmaaldrich.com The choice of silane, including those with varying steric bulk like diisopropylsilane, can also influence the outcome of the reaction. nih.gov

Table 1: Regioselectivity in Hydrosilylation of Alkynes

| Substrate Type | Catalyst System | Major Product | Regioselectivity Determinant | Citation |

|---|---|---|---|---|

| Terminal Alkynes | [Cp*Ru(MeCN)₃]PF₆ | 1,1-disubstituted α-vinylsilanes | Catalyst | |

| 2-Alkynes | [Cp*Ru(MeCN)₃]PF₆ | Z-alkenes | Silyl group at less sterically demanding position | sigmaaldrich.com |

| Non-2-position Alkynes | [Cp*Ru(MeCN)₃]PF₆ | Z-alkenes | Silyl group at more sterically demanding position | sigmaaldrich.com |

| Propargylic Alcohols | [Cp*Ru(MeCN)₃]PF₆ | Z-alkenes | Silyl group distal to hydroxyl group | sigmaaldrich.com |

| α,β-Alkynylcarbonyls | [Cp*Ru(MeCN)₃]PF₆ | Z-alkenes | Silyl group distal to carbonyl group | sigmaaldrich.com |

Palladium-Catalyzed Carbonylative Synthesis and Reaction Mechanisms

Palladium-catalyzed carbonylative reactions are powerful tools for introducing a carbonyl group into organic molecules, leading to the synthesis of important compounds like ketones, esters, and amides. researchgate.net These reactions typically utilize carbon monoxide as the carbonyl source. researchgate.net

A specific application involves the palladium-catalyzed carbonylative synthesis of benzosilinones from (2-iodophenyl)hydrosilanes and terminal alkynes. researchgate.net In a study involving (2-iodophenyl)diisopropylsilane, the reaction proceeded in the presence of a palladium catalyst and a base to afford the corresponding benzosilinone in good yield. researchgate.net

The general mechanism for palladium-catalyzed carbonylative coupling reactions, such as the Suzuki-Miyaura type, involves a series of steps. magtech.com.cn The catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex. The subsequent step is transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling), and the final step is reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst. magtech.com.cn The efficiency of these reactions can be influenced by the choice of ligands, solvents, and other additives. magtech.com.cn

Cobalt-Catalyzed Intramolecular Silylperoxidation of Unsaturated Silanes

A cobalt-catalyzed intramolecular silylperoxidation reaction has been developed for the conversion of unsaturated diisopropylsilyl ethers into 3-sila-1,2,4-trioxepanes. nih.gov This reaction serves as an effective method for synthesizing silyl peroxides and various endoperoxides. nih.gov The process utilizes a cobalt(II) catalyst, molecular oxygen, and a silane reducing agent, where a peroxyl radical intermediate can react intramolecularly to form endoperoxides. nih.gov

The cobalt-catalyzed oxygenation of unsaturated diisopropylsilyl ethers leads to the formation of 3-sila-1,2,4-trioxepanes as the major product. nih.gov For instance, when unsaturated diisopropylsilyl ether 1 is subjected to these conditions, 3-sila-1,2,4-trioxepane 2 is formed in less than an hour. nih.gov The reactivity in this intramolecular silylperoxidation is correlated with the degree of substitution of the alkene substrate. nih.gov Subsequent reduction of the peroxide unit in the 3-sila-1,2,4-trioxepane yields six-membered ring diisopropylsilylene acetals. nih.gov This methodology can also be applied to synthesize five-membered ring diisopropylsilylene acetals from the corresponding unsaturated diisopropylsilyl ethers, although the stability of these products can be a challenge. nih.gov

A key observation is the necessity of an additional silane, such as triethylsilane, to initiate the reaction effectively. When an alcohol and diisopropylsilane were subjected to the cobalt-catalyzed oxygenation without triethylsilane, the conversion was low, and the yield of the desired products was only 18% even after 22 hours. nih.gov This highlights the role of the added silane in initiating the catalytic cycle. nih.gov

Table 1: Cobalt-Catalyzed Intramolecular Silylperoxidation of Unsaturated Diisopropylsilyl Ethers

| Substrate | Product | Yield (%) |

|---|---|---|

| Unsaturated diisopropylsilyl ether 1 | 3-Sila-1,2,4-trioxepane 2 | Major Product nih.gov |

| Unsaturated diisopropylsilyl ether 15 | Corresponding 3-sila-1,2,4-trioxepane | - |

| Unsaturated diisopropylsilyl ether 25 | Five-membered diisopropylsilylene acetal (B89532) 26 | - |

Data sourced from J Org Chem. 2019 Jun 21;84(12):7564-7574. nih.gov

The proposed mechanism for the cobalt-catalyzed intramolecular silylperoxidation commences with the formation of a cobalt-hydride species, a process catalyzed by tert-butyl hydroperoxide and triethylsilane. nih.gov This cobalt-hydride species then adds across the double bond of the unsaturated diisopropylsilyl ether, generating a more substituted alkyl radical intermediate. nih.gov

This alkyl radical subsequently reacts with molecular oxygen to form a peroxyl radical. nih.gov Coordination of this peroxyl radical to cobalt yields a Co(III)-peroxyl intermediate. nih.gov This intermediate has two potential reaction pathways. The primary pathway involves an intramolecular transmetalation reaction with the diisopropylsilyl group, which leads to the formation of the 3-sila-1,2,4-trioxepane product. nih.gov

Formation of 3-Sila-1,2,4-trioxepanes

Nickel-Mediated Cross-Coupling Reactions

Nickel complexes have demonstrated significant reactivity in mediating cross-coupling reactions, particularly in the activation of otherwise inert C(sp2)-O bonds in molecules like carbamates. rameshrasappan.com This approach provides an alternative to traditional palladium-catalyzed methods. rameshrasappan.com In the context of diisopropylsilane, while specific examples are not detailed in the provided search results, the general mechanism for nickel-catalyzed cross-coupling of carbamates with silylmagnesium reagents involves the formation of an active Ni(0) catalyst. rameshrasappan.com This is followed by oxidative addition of the carbamate (B1207046) to the nickel center, transmetalation with the silylmagnesium reagent, and subsequent reductive elimination to yield the cross-coupled product. rameshrasappan.com This methodology has been shown to have a wide scope with respect to carbamates and silylmagnesium reagents. rameshrasappan.com

Lewis Basic Salt-Promoted Organosilane Coupling

A novel method for the coupling of organosilanes with aromatic electrophiles is promoted by Lewis basic salts. nih.gov This approach facilitates the coupling of benzyltrimethylsilane (B1265640) with various (hetero)aryl nitriles, sulfones, and chlorides, offering a new route to 1,1-diarylalkanes. nih.gov This method combines the modularity and selectivity of cross-coupling with the practicality of a base-promoted protocol. nih.gov It allows for selective arylation even in the presence of acidic functional groups and utilizes stable, easily prepared organosilanes. nih.gov

Organosilanolate Cross-Coupling: Intermediacy of Si-O-Pd Linkages

In the palladium-catalyzed cross-coupling of organosilanolates, the formation of a covalent adduct containing a Si-O-Pd linkage has been established as a key intermediate. core.ac.uknih.gov Mechanistic studies have revealed two distinct pathways for transmetalation from these intermediates: a thermal pathway via a neutral 8-Si-4 intermediate and an activated pathway through an anionic 10-Si-5 intermediate. core.ac.uk The specific pathway is influenced by the cation present, with potassium salts generally favoring the neutral pathway and more nucleophilic cesium salts proceeding via the anionic intermediate. core.ac.uk The presence of this Si-O-Pd linkage allows for direct transmetalation from silicon to palladium under mild conditions, and this understanding has been applied to the cross-coupling of various silanolates, including allenylsilanolates. core.ac.uknih.gov

Transition Metal-Catalyzed Hydrogen Atom Transfer (TM-HAT) Pathways

Transition metal-catalyzed hydrogen atom transfer (TM-HAT) has become a significant strategy in synthetic organic chemistry. chemrxiv.org In cobalt-catalyzed hydrofunctionalization reactions, the silane reagent typically acts as a hydrogen source for the formation of a cobalt-hydride species. chemrxiv.org However, studies have shown that the steric properties of the silane can surprisingly influence the stereochemical outcome of the reaction. chemrxiv.orgchemrxiv.org

For instance, in the enantioselective hydroalkoxylation of non-conjugated alkenes to form tetrahydrofurans, using the less sterically hindered diethylsilane (B7801327) resulted in one enantiomer of the product, while the more hindered diisopropylsilane led to the formation of the opposite enantiomer. chemrxiv.orgchemrxiv.org This indicates that the silane is not merely a passive hydrogen donor but is directly involved in the asymmetric induction. chemrxiv.org This "silane effect" is a unique feature in TM-HAT chemistry. chemrxiv.org The proposed mechanism involves the formation of an alkylcobalt(III) complex from a cobalt(II) species and a carbon-centered radical, which is a key enantiodetermining step. chemrxiv.org

Influence of Silane Bulkiness on Enantioselectivity

In the realm of catalytic enantioselective synthesis, the choice of reagents can have a profound impact on the stereochemical outcome of a reaction. Studies on the hydrofunctionalization of alkenes have revealed that the steric bulk of the silane reagent, such as diisopropylsilane, is a critical determinant of enantioselectivity. chemrxiv.orgchemrxiv.org In the cobalt-catalyzed intramolecular hydroalkoxylation of non-conjugated alkenes to form chiral tetrahydrofurans, the absolute configuration of the product is surprisingly dependent on the steric hindrance of the silane. chemrxiv.orgnih.gov

For instance, in a system utilizing a specific chiral cobalt catalyst, the use of a sterically less hindered secondary silane like diethylsilane (S4) resulted in the formation of the (S)-enantiomer of the tetrahydrofuran (B95107) product with excellent enantioselectivity. chemrxiv.org In a striking reversal of stereochemistry, employing the sterically more hindered diisopropylsilane (S5) afforded the (R)-enantiomer as the major product. chemrxiv.orgchemrxiv.org This demonstrates that a subtle change in the silane's structure can completely switch the enantiomeric preference of the reaction. Further increasing the bulk with di-tert-butylsilane (B1239941) led to no reaction, underscoring the sensitivity of the catalytic system to the silane's size. chemrxiv.org This phenomenon is particularly noteworthy because the silane is primarily considered a hydrogen source for regenerating the cobalt hydride species and does not directly participate in the enantiodetermining step. chemrxiv.org The steric hindrance of the silane, therefore, dictates the absolute configuration of the final product. chemrxiv.org

Table 1: Effect of Silane Bulkiness on Enantioselectivity in Tetrahydrofuran Synthesis

| Silane Reagent | Product Enantiomer (Major) | Observation |

|---|---|---|

| Diethylsilane (S4) | (S) | Optimal for (S)-enantiomer with high enantioselectivity. chemrxiv.org |

| Diisopropylsilane (S5) | (R) | Afforded the opposite (R)-enantiomer as the major product. chemrxiv.orgchemrxiv.org |

| Di-tert-butylsilane (S6) | N/A | No reaction occurred due to excessive steric hindrance. chemrxiv.org |

Radical-Polar Crossover (RPC) Mechanism in Hydrofunctionalization

The hydrofunctionalization of alkenes catalyzed by transition metals can proceed through a variety of mechanisms. One such pathway that has garnered significant attention is the Radical-Polar Crossover (RPC) mechanism. chemrxiv.orgchemrxiv.orgthieme-connect.de This mechanism is distinct from classical radical pathways and involves the transformation of a radical intermediate into a cationic species through a single-electron redox event. chemrxiv.orgthieme-connect.de

In the context of cobalt-catalyzed hydroalkoxylation, the process is initiated by a transition-metal-catalyzed hydrogen atom transfer (TM-HAT) from a cobalt-hydride species to the alkene, generating a carbon-centered radical. chemrxiv.orgchemrxiv.org A key feature of the RPC mechanism is the subsequent single-electron oxidation of this radical intermediate. chemrxiv.org This oxidation step transforms the neutral radical into a cationic species, which is then susceptible to attack by various nucleophiles. chemrxiv.org The introduction of an N-fluoropyridinium salt to the system facilitates this radical-polar crossover, enabling the hydrofunctionalization of alkenes with excellent chemoselectivity and functional group tolerance without the need for an external proton source. chemrxiv.org Diisopropylsilane plays a crucial role in this catalytic cycle as the hydrogen source, regenerating the active cobalt-hydride catalyst that initiates the TM-HAT process. chemrxiv.org Mechanistic studies and DFT calculations support the presence of organocobalt(III) and cationic organocobalt intermediates, which are key to the RPC pathway. chemrxiv.org

Intramolecular Hydrosilylation for Ester Reduction

Diisopropylsilyl groups are utilized in a notably mild method for the reduction of esters to the aldehyde oxidation level via intramolecular hydrosilylation. lookchem.comchemicalbook.com This process involves the preparation of β-diisopropylsilyloxy esters, which can be synthesized from the corresponding β-hydroxy esters. chemicalbook.com

The key step is a fluoride-induced intramolecular hydride transfer. lookchem.comchemicalbook.com When the β-diisopropylsilyloxy ester is treated with a fluoride (B91410) ion source, it triggers the transfer of a hydride from the silicon atom to the ester's carbonyl carbon. This cyclization reaction results in the formation of stable alkoxysiladioxanes. chemicalbook.com The reaction proceeds in excellent yields, often exceeding 95%. lookchem.comchemicalbook.com A significant advantage of this method is its mildness and high efficiency. The reaction can be performed in various solvents, including dichloromethane (B109758) and ethyl acetate (B1210297). lookchem.comchemicalbook.com The success of the reaction in ethyl acetate provides strong evidence for the intramolecular nature of the hydride transfer. chemicalbook.com This method represents a valuable strategy for selective ester reduction under gentle conditions, avoiding harsher reducing agents that might affect other functional groups.

Electrophilic Aromatic Substitution Activated by Silylium (B1239981) Ions

Silylium ions, the silicon analogues of carbocations, are highly Lewis acidic and can be used to activate substrates in organic synthesis. nih.gov One application is in promoting electrophilic aromatic substitution reactions. A specific example is the dehydrogenative annulation between a dialkyl(1-naphthyl)silane and an aldehyde, which is initiated by a silylium ion. nih.gov

The reaction is triggered by abstracting a hydride from the silane (e.g., a dialkyl(1-naphthyl)silane) using a trityl cation, such as [Ph3C][B(C6F5)4], to generate a silylium ion in situ. nih.gov This highly reactive silylium ion then interacts with the carbonyl oxygen of an aldehyde, forming a silylcarboxonium ion intermediate. This intermediate is a potent electrophile. It can then undergo an intramolecular electrophilic aromatic substitution, attacking the aromatic ring (the 1-naphthyl group in this case) to form a new ring system, specifically a 1-silabenzo[d,e]isochromane. nih.gov

A competing reaction is the hydrosilylation of the aldehyde, where the silylcarboxonium carbon abstracts a hydride from another molecule of the starting silane to yield a silyl ether. nih.gov The ratio of the annulation product to the hydrosilylation product is influenced by factors such as the solvent polarity and the electronic properties of the aldehyde. Less polar solvents and aldehydes bearing electron-withdrawing groups tend to favor the desired electrophilic aromatic substitution pathway. nih.gov

Borane-Catalyzed Silylative Cascade Reactions

The defunctionalization of primary amines is a strategically important transformation in organic synthesis. nih.gov A metal-free approach for the reductive deamination of primary amines utilizes a combination of a hydrosilane and a borane (B79455) catalyst, specifically tris(pentafluorophenyl)borane, B(C6F5)3. frontiersin.org

Tris(pentafluorophenyl)borane, B(C6F5)3, also catalyzes the silylative cascade conversion of N-aryl piperidines into polycyclic sila-N-heterocycles using hydrosilanes. rsc.orgresearchgate.net This transformation involves a sequence of three distinct catalytic steps mediated by the single borane catalyst. researchgate.net

The cascade is initiated by the dehydrogenation of the piperidine (B6355638) ring to form a tetrahydropyridine (B1245486) intermediate. rsc.orgresearchgate.net Following the dehydrogenation, a β-selective hydrosilylation of the tetrahydropyridine enamine intermediate takes place. researchgate.net The final step is an intramolecular sila-Friedel–Crafts reaction, which involves a dehydrogenative sp2 C–H silylation to form a bridged sp2 C–Si bond, thus closing the new ring and yielding the final polycyclic azasilaheterocycle. rsc.orgresearchgate.net

Compound Index

Reductive Deamination of Primary Amines

Photocycloaddition of Silyl-Tethered Alkenes

The diisopropylsilyl group serves as an effective tether in photochemical reactions, particularly in the [2+2] photocycloaddition of alkenes. By linking two alkene moieties, the silyl tether facilitates an intramolecular reaction that is otherwise challenging due to the typically short lifetimes of excited singlet states in alkenes. acs.orgnih.gov This tethering strategy is a logical and effective method to overcome this obstacle. acs.org

The synthesis of these tethered systems can be achieved by reacting dichlorodiisopropylsilane with the appropriate alcohols. For instance, the reaction with cinnamyl alcohol derivatives proceeds in a stepwise manner. First, one equivalent of an alcohol reacts to form an alkoxy chlorodiisopropylsilane, which, after distillation, reacts with a second alcohol to yield the final dialkoxy diisopropylsilane tethered system. acs.org

Studies involving dicinnamyl silane systems tethered with a diisopropylsilyl group demonstrate a highly efficient cycloaddition process. acs.org The reaction yields cyclobutane (B1203170) products with excellent efficiency, often exceeding 95% based on NMR analysis. acs.org The efficiency is so high that in certain experimental setups, the light intensity of the photoreactor had to be significantly reduced to observe partial conversions, highlighting the rapid nature of the cycloaddition. acs.org Even when tethering two different cinnamyl groups, such as in (4-methoxycinnamyloxy)(4-trifluoromethylcinnamyloxy)diisopropylsilane, the reaction proceeds efficiently to give the corresponding cyclobutane as a single product. acs.org

Influence of π-Stacking and Conformational Control

The remarkable regio- and stereoselectivity observed in the photocycloaddition of diisopropylsilane-tethered alkenes is not governed by traditional Woodward-Hoffmann orbital symmetry rules. acs.orgnih.gov Instead, the outcome is dictated by conformational control imposed by the tether, which can be influenced by π-stacking interactions between the tethered aromatic groups. acs.orgnih.govbgsu.edu

The diisopropylsilyl tether holds the two alkene-containing chromophores in close proximity, which is crucial for the cycloaddition to occur. acs.org This proximity can be further stabilized by either a conformational preference or π-stacking between the π systems of the alkenes, such as styrenyl groups. acs.org Evidence suggests that π-stacking is an excited-state phenomenon. In tethered systems, if π-stacking is required for the reaction, the phenyl groups are found to be cis to each other in the resulting cyclobutane product. acs.org This is contrary to what would be expected if the reaction proceeded from a ground-state conformation where steric interactions would favor a non-stacked arrangement of the phenyl groups. acs.org

The efficiency of the cycloaddition is linked to this conformational control. For example, a para-substituted dicinnamyl silane derivative was observed to undergo 75% conversion in just 5 minutes, a rate attributed to increased π-stacking and greater conformational control between the styrenyl groups in the excited state. acs.org This control ensures a consistent and predictable regio- and stereochemical outcome. acs.org

Table 1: Research Findings on Photocycloaddition of Diisopropylsilane-Tethered Alkenes

| Tethered System | Key Findings | Outcome | Reference |

|---|---|---|---|

| Dicinnamyl diisopropylsilane | Very efficient cycloaddition. Required reduced light intensity to monitor. | Cyclobutane product with specific regio- and stereochemistry. | acs.org |

| (4-methoxycinnamyloxy)(4-trifluoromethylcinnamyloxy)diisopropylsilane | High efficiency; 75% conversion in 5 minutes. | Single cyclobutane product with >95% yield. | acs.org |

Reactivity Comparisons with Other Hydrosilanes

The reactivity of hydrosilanes is significantly influenced by the steric and electronic nature of the substituents on the silicon atom. Generally, the reactivity in processes like hydrosilylation decreases as the steric bulk of the alkyl groups on the silicon increases. A common reactivity trend observed for trialkylsilanes is: HSiMe₃ > HSiEtMe₂ > HSiEt₂Me > HSiEt₃. researchgate.net

Diisopropylsilane, with its two bulky isopropyl groups, is generally considered to be sterically hindered, which can affect its reactivity compared to less substituted silanes like dimethylsilane (B7800572) or diphenylsilane. This is evident in certain metal-free catalytic reactions. For instance, in an intramolecular chain hydrosilylation of alkynylphenylsilanes initiated by trityl tetrakis(pentafluorophenyl)borate, various diorgano[2-(trimethylsilylethynyl)phenyl]silanes successfully yielded the corresponding benzosilole products. nih.govsemanticscholar.org However, when [2-(1-hexynyl)phenyl]diisopropylsilane was subjected to the same reaction conditions, no reaction was observed, and the starting material was recovered. nih.govsemanticscholar.org This lack of reactivity highlights a limitation of diisopropylsilane in this specific transformation, likely due to the steric hindrance from the isopropyl groups impeding the catalytic cycle. nih.govsemanticscholar.org

Table 2: Comparative Reactivity of Hydrosilanes in Intramolecular Chain Hydrosilylation

| Hydrosilane Substrate | Reactivity/Outcome | Yield | Reference |

|---|---|---|---|

| Dimethyl[2-(trimethylsilylethynyl)phenyl]silane | Reacted to form benzosilole product | 58% | semanticscholar.org |

| Diphenyl[2-(trimethylsilylethynyl)phenyl]silane | Reacted to form benzosilole product | 75% | semanticscholar.org |

| [2-(1-hexynyl)phenyl]diisopropylsilane | No reaction observed | 0% | nih.govsemanticscholar.org |

Catalytic Applications of Diisopropylsilane

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. chemguide.co.ukhrmrajgurunagar.ac.insavemyexams.com This allows for high interaction between the catalyst and reactant molecules, often leading to milder reaction conditions and greater selectivity. hrmrajgurunagar.ac.in Diisopropylsilane plays a crucial role as a reagent in several transition metal-catalyzed processes within this domain.

Diisopropylsilane serves as a key reagent in a variety of transition metal-catalyzed reactions. core.ac.uk Organosilicon compounds, including diisopropylsilane, are considered valuable alternatives to traditional organometallic reagents in cross-coupling reactions due to their low toxicity and high chemical stability. sigmaaldrich.com These reactions often require a nucleophilic promoter to achieve high yields. sigmaaldrich.com

In the realm of palladium-catalyzed cross-coupling reactions, organosilanols and silanolates, which can be derived from silanes, have proven to be effective nucleophiles. core.ac.uk These reactions provide a mild and versatile alternative to conventional organoboron, -zinc, and -tin reagents. core.ac.uk The generally accepted catalytic cycle for these processes involves the oxidative addition of a Pd(0) species to an organic halide, followed by transmetalation with the organosilicon reagent and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. core.ac.uk

Furthermore, diisopropylsilane has been employed in cobalt-catalyzed hydrofunctionalization reactions. chemrxiv.org For instance, in the enantioselective hydroalkoxylation of non-conjugated alkenes to form tetrahydrofurans, the choice of silane (B1218182) reagent, including diisopropylsilane, was found to have a significant impact on the enantioselectivity of the product. chemrxiv.org Surprisingly, the use of the sterically more hindered diisopropylsilane led to the opposite enantiomer compared to less hindered silanes like diethylsilane (B7801327), a noteworthy observation as the silane typically acts as a hydrogen source for the cobalt-hydride species and is not directly involved in asymmetric induction. chemrxiv.org

Table 1: Effect of Silane Structure on Enantioselectivity in Cobalt-Catalyzed Hydroalkoxylation chemrxiv.org

| Silane Reagent | Steric Hindrance | Major Enantiomer |

| Diethylsilane | Less Hindered | (S) |

| Diisopropylsilane | More Hindered | (R) |

Data sourced from ChemRxiv. chemrxiv.org

The catalytic cycle in transition metal-catalyzed reactions involving diisopropylsilane is intricate and often substrate-dependent. In cobalt-catalyzed hydrofunctionalizations, a transition-metal catalyzed-hydrogen atom transfer (TM-HAT) and radical-polar crossover (RPC) mechanism is often proposed. chemrxiv.orgchemrxiv.org This process involves the generation of a radical species via TM-HAT, which is then oxidized to a cationic species that can be trapped by various nucleophiles. chemrxiv.org

Reaction optimization is crucial for achieving high yields and selectivities. For example, in the cobalt-catalyzed intramolecular silylperoxidation of unsaturated diisopropylsilyl ethers, the choice of cobalt precursor and the presence of a co-reductant like triethylsilane were found to be critical. nih.gov Optimized conditions were achieved with 10 mol % of Co(thd)₂ (cobalt(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate)) and one equivalent of triethylsilane, leading to a 74% yield of the desired 3-sila-1,2,4-trioxepane as determined by ¹H NMR spectroscopy. nih.gov

In the context of enantioselective synthesis, the optimization of reaction conditions can be even more complex. In the cobalt-catalyzed synthesis of tetrahydrofurans, it was discovered that deoxygenation of the solvent was crucial for high enantioselectivity. chemrxiv.org The presence of dioxygen could quench the carbon-centered radical intermediate, thereby lowering the enantiomeric excess. chemrxiv.org

Diisopropylsilane plays a role in cobalt-catalyzed oxygenation and silylperoxidation reactions. Specifically, a cobalt-catalyzed intramolecular silylperoxidation has been developed to convert unsaturated diisopropylsilyl ethers into 3-sila-1,2,4-trioxepanes. nih.govnih.gov This reaction utilizes a cobalt(II) catalyst, molecular oxygen, and a silane reducing agent. nih.gov

The proposed mechanism begins with the formation of a cobalt-hydride species, which is facilitated by a co-reductant like triethylsilane. nih.gov This species adds across the double bond of the unsaturated diisopropylsilyl ether to form an alkyl radical. This radical then reacts with molecular oxygen to generate a peroxyl radical, which coordinates to the cobalt center. An intramolecular transmetalation between the Co(III)-peroxyl intermediate and the diisopropylsilyl group leads to the formation of the 3-sila-1,2,4-trioxepane product. nih.gov It was observed that diisopropylsilane alone was not sufficient to initiate the reaction effectively, highlighting the importance of an additional silane like triethylsilane to drive the catalytic cycle. nih.gov

Table 2: Effect of Triethylsilane on Cobalt-Catalyzed Silylperoxidation nih.gov

| Equivalents of Diisopropylsilane | Equivalents of Triethylsilane | Reaction Time (h) | Conversion (%) | Yield of Diastereomers (%) |

| 2 | 0 | 22 | Low | 18 |

| Not specified | 1 | <1 | High | 74 (NMR yield) |

Data sourced from the National Center for Biotechnology Information. nih.gov

Diisopropylsilane derivatives, specifically diisopropylsilanediol, have been utilized in ruthenium-catalyzed O-borylation reactions. researchgate.net This method provides a highly selective route for the synthesis of borasiloxanes, which are compounds containing a B-O-Si framework. researchgate.netresearchgate.net The reaction involves the coupling of silanols, disilanols, or disiloxanediols with vinylboronates in the presence of a ruthenium(0) catalyst, such as Ru₃(CO)₁₂. researchgate.netresearchgate.net

In a model reaction with diisopropylsilanediol, a catalytic screening of vinylboronates in the presence of a hydridoruthenium catalyst showed the formation of diborylethenes as the main products, with smaller amounts of the desired borasiloxanes. researchgate.net However, when Ru(0) complexes are used as the catalyst, the homocoupling of the vinylboronate is suppressed, leading to the selective formation of borasiloxanes. researchgate.net

The proposed catalytic cycle for the Ru₃(CO)₁₂-catalyzed O-borylation of silanols involves the oxidative addition of the silanol (B1196071) to the ruthenium center, followed by the insertion of the vinylboronate into the Ru-H bond. researchgate.net Subsequent formation of a silyl (B83357) complex and reductive elimination releases the borasiloxane product. researchgate.net

Cobalt-Catalyzed Oxygenation and Silylperoxidation

Heterogeneous Catalysis and Surface Interactions

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which are typically gases or liquids interacting with a solid catalyst. chemguide.co.ukwikipedia.org This type of catalysis is crucial in many industrial processes. nobelprize.org The process generally involves the adsorption of reactants onto the catalyst surface at active sites, a chemical reaction on the surface, and finally the desorption of the products. chemguide.co.ukwikipedia.org

The surface of a solid catalyst contains chemically unsaturated atoms that can form bonds with reactant molecules, a process known as chemisorption. nobelprize.org This interaction can weaken the bonds within the reactant molecules, making them more susceptible to reaction. chemguide.co.uk The study of the interaction between topologically non-trivial materials and reactants is an emerging area in heterogeneous catalysis. mpg.de The robust metallic surface states of these materials are believed to be strongly related to adsorption and electron transfer in various catalytic reactions. mpg.de While specific examples detailing the use of diisopropylsilane in heterogeneous catalysis on topological materials are not prevalent in the provided search results, the fundamental principles of surface interaction and catalysis would apply. The interaction of diisopropylsilane with a solid catalyst surface would involve adsorption, potentially leading to the activation of its Si-H bonds for subsequent reactions.

Diisopropylsilane in Advanced Materials Science and Engineering

Surface Modification and Interfacial Science

Derivatives of diisopropylsilane are particularly useful in this context. The bulky diisopropyl groups play a crucial role in controlling the packing and organization of molecules at an interface. For instance, hydrodiisopropylsilanes can be used to create hydrolytically stable linkers on a surface. researchgate.net When these molecules are grafted onto a substrate, the steric hindrance of the isopropyl groups can prevent the formation of overly dense, cross-linked layers, instead promoting the formation of a well-defined monolayer. researchgate.net This controlled surface functionalization is critical for achieving predictable and reproducible interfacial properties.

The modification process often involves reacting a functionalized diisopropylsilane, such as dichlorodiisopropylsilane, with surface hydroxyl groups present on materials like silica (B1680970) or metal oxides. acs.orgbitalux.eu This creates a covalent Si-O bond, anchoring the diisopropylsilyl moiety to the surface. The resulting modified surface exhibits altered properties, such as hydrophobicity and compatibility with organic matrices, which are essential for the fabrication of high-performance composites and advanced electronic devices.

Precursor for Silicon-Containing Polymeric Materials and Thin Films

Diisopropylsilane serves as a versatile precursor for the synthesis of a variety of silicon-containing materials, including polymers and thin films. These materials are valued for their thermal stability, chemical resistance, and unique electrical properties.

In polymer chemistry, diisopropylsilane can be incorporated into the backbone of polysilanes or used to create silane-terminated prepolymers. scirp.orgresearchgate.net These prepolymers, which can be cured through moisture-driven condensation reactions, form stable silicone networks. scirp.orgsinosil.com The inclusion of the diisopropylsilyl group influences the physical properties of the resulting polymer, such as its flexibility, thermal stability, and solubility.

Furthermore, diisopropylsilane is a candidate for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. google.comresearchgate.net These techniques are used to grow thin films with precise thickness and composition on a substrate. researchgate.netmdpi.com In this context, diisopropylsilane can act as the silicon source, decomposing on a heated surface to deposit a silicon-containing layer. These films are integral to the manufacturing of semiconductors, optical coatings, and protective layers. battery-dresden.de The choice of precursor is critical, as it affects the film's growth rate, purity, and microstructure. alicat.com

Organoalkoxysilanes are hybrid molecules with the general structure R-[Si-(OR')₃]n, where R is an organic group and -(OR') is a hydrolyzable alkoxy group. mdpi.com These compounds are fundamental building blocks for creating organic-inorganic hybrid materials through sol-gel processes. mdpi.com

Diisopropylsilane can be converted into functional organoalkoxysilanes. For example, a diisopropyl-hydrosilane can be functionalized and then converted to an alkoxysilane. mcmaster.ca These precursors combine the specific steric and electronic characteristics of the diisopropylsilyl group with the reactive potential of the alkoxysilyl groups. During the sol-gel process, the alkoxysilane moieties hydrolyze and condense to form a rigid silica-like network, while the diisopropyl groups remain as organic modifiers within the structure. nih.gov This allows for the precise tuning of the material's properties, such as porosity, hydrophobicity, and mechanical strength. This approach is used to create materials for chromatography, catalysis, and biomedical applications. mdpi.com

Core-shell nanoparticles, which consist of a core of one material encapsulated by a shell of another, exhibit unique and enhanced properties compared to their individual components. nikalyte.com A common strategy involves coating a core particle with a thin, uniform layer of silica or organosilica. researchgate.netnih.gov

Organoalkoxysilanes derived from diisopropylsilane are valuable precursors for forming the shell in such nanoparticles. The synthesis typically involves the controlled hydrolysis and condensation of the organoalkoxysilane onto the surface of the core particles in a colloidal suspension. researchgate.net Using a diisopropylsilane-based precursor allows for the creation of an organosilica shell with distinct characteristics. The bulky isopropyl groups render the shell more hydrophobic and can control the shell's porosity. rsc.org This functionality is critical for applications such as drug delivery, where the shell's properties can modulate the release of a payload from the core, or in catalysis, where the shell can provide selective access to the active core. rsc.org

Organoalkoxysilanes as Organic-Inorganic Building Blocks

Role in the Synthesis of Functionalized Organosilicon Derivatives

Diisopropylsilane and its derivatives are important reagents in organosilicon chemistry for synthesizing more complex, functionalized molecules. ccspublishing.org.cnrsc.org A key derivative, dichlorodiisopropylsilane, is particularly useful as both a protecting group and a synthetic intermediate.

One notable application is in the protection of diols. Due to the steric bulk of the isopropyl groups, dichlorodiisopropylsilane reacts selectively with 1,3- or 1,4-diols to form a stable cyclic diisopropylsilylene derivative. This strategy has been used to protect the 3'- and 5'-hydroxy groups of nucleosides during other synthetic transformations. chemicalbook.com The protecting group is robust but can be removed under specific conditions when no longer needed.

Diisopropylsilane is also used to create polymers with specific end-group functionalities. For example, it can be reacted with living polymers like poly(dimethylsiloxane) (PDMS) to produce diisopropylsilane-terminated PDMS. vt.edu These functionalized polymers can then be used in subsequent reactions or for creating materials with tailored surface properties. Furthermore, hydrosilylation reactions involving diisopropylsilane are a common method for creating a wide range of organosilicon compounds where a silicon-carbon bond is formed.

Application of Silicon-Based Tethers in Cyclization Reactions

In organic synthesis, achieving high efficiency and selectivity in cyclization reactions can be challenging. A powerful strategy involves the use of temporary tethers to bring two reactive functional groups into close proximity, effectively converting an intermolecular reaction into a more favorable intramolecular one. nih.gov The diisopropylsilyl group has proven to be an exceptionally effective temporary tether for this purpose. bgsu.edubeilstein-journals.org Its advantages include straightforward synthesis, stability under various reaction conditions, and reliable removal after the cyclization is complete. nih.gov

A prominent example is its use in diastereoselective temporary silicon-tethered ring-closing metathesis (TST-RCM). nih.gov In this method, a diene-containing alcohol is tethered using dichlorodiisopropylsilane. The steric bulk of the diisopropyl groups on the silicon atom directs the conformation of the tethered diene, leading to high levels of stereocontrol during the subsequent ring-closing metathesis reaction. Research has shown that the diisopropylsilane tether is optimal for achieving high diastereoselectivity compared to less bulky dimethylsilane (B7800572) or sterically larger di-tert-butylsilane (B1239941) tethers. nih.gov

The table below summarizes the optimization of a TST-RCM reaction, highlighting the superior performance of the diisopropylsilyl tether. nih.gov

| Entry | R' in Silane (B1218182) Tether | Catalyst | Diastereomeric Ratio (8a:9a) | Yield (%) |

| 1 | Me | Grubbs' (1st Gen) | 90:10 | 60 |

| 2 | Ph | Grubbs' (1st Gen) | 95:5 | 65 |

| 3 | iPr | Grubbs' (1st Gen) | ≥ 99:1 | 75 |

| 4 | iPr | Grubbs' (2nd Gen) | 95:5 | 40 |

| 5 | iPr | Schrock (Mo) | 98:2 | 35 |

| Data derived from studies on diastereoselective TST-RCM reactions. nih.gov |

Similarly, diisopropylsilyl tethers have been successfully employed in [2+2] photocycloaddition reactions. acs.org By tethering two different alkene-containing alcohols with a diisopropylsilyl group, irradiation leads to the efficient and stereoselective formation of a cyclobutane (B1203170) ring. acs.org The tether enforces a geometry that favors the desired cycloaddition, overcoming the challenges associated with the short excited-state lifetimes in untethered alkene photochemistry. acs.org

Theoretical and Computational Studies of Diisopropylsilane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. mdpi.com It offers a favorable balance between accuracy and computational cost, making it suitable for studying a wide range of chemical phenomena involving diisopropylsilane. mdpi.commdpi.com DFT is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. mdpi.commdpi.com By solving the Kohn-Sham equations, DFT can predict geometries, reaction energies, and other molecular properties. mdpi.com

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms. researchgate.netpku.edu.cn This approach is used to identify the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.com For reactions involving diisopropylsilane, such as its role in catalytic hydrosilylation, DFT can be employed to model the step-by-step process.

Researchers use DFT to investigate proposed mechanistic pathways, such as those in cobalt-catalyzed hydrofunctionalization reactions where diisopropylsilane can act as a hydride source. chemrxiv.org For example, in a catalytic cycle, DFT can calculate the energy barrier (activation energy) for hydride abstraction from the silicon atom by a catalyst, the subsequent transfer of the hydride to a substrate, and the regeneration of the catalyst. By comparing the calculated energy profiles of different possible pathways, the most favorable mechanism can be identified. pku.edu.cn The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, which is fundamental to understanding the reaction's kinetics and selectivity. researchgate.net Studies have shown that the steric hindrance of the isopropyl groups on the silane (B1218182) can determine the absolute configuration of the product in certain enantioselective reactions, a phenomenon that can be rationalized through DFT modeling of the transition states. chemrxiv.orgchemrxiv.org

The three-dimensional shape and electronic properties of a molecule are fundamental to its reactivity. Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around single bonds and determining their relative energies. ucsb.edumdpi.com For diisopropylsilane, the rotation around the Si-C and C-C bonds gives rise to various conformers.

Beyond geometry, DFT provides a detailed picture of the electronic structure. This includes:

Molecular Orbital Energies: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity as both a nucleophile and an electrophile.

Atomic Charge Distribution: Analyzing the partial charges on the silicon, hydrogen, and carbon atoms reveals the polarity of the Si-H bond, which is crucial for its function as a hydride donor.

Electron Density Maps: These visualize the distribution of electrons in the molecule, highlighting regions of high and low electron density that are susceptible to electrophilic or nucleophilic attack.

| Computational Task | Objective for Diisopropylsilane | Key Insights Provided |

|---|---|---|

| Geometry Optimization | Find the lowest energy (most stable) 3D structure. | Predicts bond lengths, bond angles, and the preferred orientation of isopropyl groups. |

| Frequency Calculation | Confirm a stationary point is a minimum (conformer) or a first-order saddle point (transition state). | Provides vibrational frequencies for comparison with experimental IR spectra and confirms the nature of calculated structures. |

| Transition State Search | Locate the highest energy point along a reaction coordinate. | Identifies the structure and energy barrier for reactions like hydride transfer. researchgate.net |

| Population Analysis (e.g., NBO) | Calculate the distribution of electronic charge on each atom. | Quantifies the polarity of the Si-H bond and identifies the silicon atom as an electrophilic center. |

Silylium (B1239981) ions (R₃Si⁺), the silicon analogues of carbocations, have long been a subject of intense theoretical and experimental interest due to their extreme electrophilicity. uzh.ch While readily observed in the gas phase, their existence in condensed phases is often debated because they are highly susceptible to coordination with solvents or counterions. ucr.edu Computational studies are vital for assessing the degree of "free" silylium ion character in a given system. smu.edu

DFT calculations can model the hypothetical diisopropylsilyl cation, [i-Pr₂SiH]⁺. Key investigations include:

Geometric Structure: A true, uncoordinated silylium ion is expected to have a trigonal planar geometry around the sp²-hybridized silicon atom, with C-Si-C bond angles summing to ~360°. ucr.edu DFT can optimize the geometry of [i-Pr₂SiH]⁺ to see how closely it approaches this ideal.

Interaction with Solvents/Anions: By including solvent molecules or a counterion in the calculation, DFT can determine the strength and nature of the interaction. smu.edu A strong covalent bond indicates the silylium ion is not "free," while a weak, long-range electrostatic interaction suggests significant silylium ion character.

NMR Chemical Shift Calculation: One of the most powerful applications is the calculation of NMR chemical shifts, particularly for the ²⁹Si nucleus. smu.edu True silylium ions are predicted to have highly downfield ²⁹Si NMR shifts. ucr.edusmu.edu DFT calculations can predict these shifts for various structures (e.g., the free ion vs. a solvent-coordinated species), and comparison with experimental data can provide strong evidence for or against the presence of a silylium ion. uzh.chsmu.edu

Conformational Analysis and Electronic Structure

Ab Initio Molecular Dynamics and Quantum Chemical Calculations

While standard DFT calculations typically investigate static structures at 0 K, ab initio molecular dynamics (AIMD) simulates the movement of atoms over time at finite temperatures. nih.govarxiv.org In AIMD, the forces acting on the atoms at each time step are calculated "on the fly" using a quantum mechanical method like DFT. nih.govrsc.org This approach provides a realistic simulation of molecular motion and dynamics, incorporating temperature and solvent effects explicitly.

For diisopropylsilane, AIMD simulations could be used to:

Study the dynamics of the liquid state, including diffusion and rotational motion.

Simulate the process of hydride transfer in a solvent, capturing the dynamic role of surrounding solvent molecules in stabilizing intermediates and transition states.

Investigate phase transitions, such as melting, by simulating the system at different temperatures and observing the changes in atomic arrangement and mobility. aps.org

These simulations offer a more complete picture than static calculations, bridging the gap between theoretical models and the dynamic nature of real chemical systems. rsc.org

Computational Modeling of Catalytic Pathways

Diisopropylsilane is often used as a reagent in catalytic reactions, particularly as a mild and selective reducing agent (hydride donor). chemrxiv.org Computational modeling is essential for understanding how the silane interacts with a catalyst and substrate to facilitate a chemical transformation. semanticscholar.org

The process typically involves using DFT to model the entire catalytic cycle, step by step. For a reaction like the cobalt-catalyzed hydroalkoxylation of an alkene, where diisopropylsilane is a key reagent, computational modeling can:

Model Catalyst Activation: Determine the mechanism by which the precatalyst reacts with the silane to form the active catalytic species, often a metal-hydride complex.

Analyze the Key Step: Calculate the energy barrier for the rate-determining step, which could be the hydride transfer from silicon to the metal center.

Explain Selectivity: In enantioselective reactions, different pathways lead to different product stereoisomers. DFT can calculate the energy barriers for these competing pathways. chemrxiv.org The experimentally observed product is expected to be the one formed via the lowest-energy transition state. Studies have shown that the steric bulk of the silane, such as comparing diethylsilane (B7801327) with diisopropylsilane, can invert the enantioselectivity of a reaction, a result that can be explained by modeling the different steric interactions in the respective transition states. chemrxiv.orgchemrxiv.org

These models provide a rational basis for catalyst design and for understanding how the choice of silane can be used to control reaction outcomes. rsc.org

Correlation of Computational Data with Experimental Observations

The ultimate validation of a computational model comes from its ability to reproduce and explain experimental results. columbia.edu For diisopropylsilane and related systems, there are numerous examples where theoretical calculations have provided crucial insights that correlate strongly with experimental data.

Reaction Selectivity: As noted previously, the enantioselectivity in some cobalt-catalyzed reactions is highly dependent on the steric hindrance of the silane reagent. chemrxiv.org Experimental results show that using diethylsilane may favor one enantiomer, while the bulkier diisopropylsilane favors the other. chemrxiv.org DFT calculations have successfully rationalized this switch by demonstrating how steric clashes in the transition state favor different geometries for the different silanes, leading to the observed inversion of stereochemistry. chemrxiv.org

NMR Spectroscopy: In the study of silylium ions, calculated ²⁹Si NMR chemical shifts are a key point of comparison with experimental spectra. uzh.ch Theoretical models predict that a "free" silylium ion will have a chemical shift far downfield. smu.edu When experimentalists synthesize a potential silylium ion and measure its NMR spectrum, the result can be compared to the calculated values for both a free ion and a coordinated species. A close match between the experimental value and the calculated value for a specific structure provides strong evidence for that structure's existence in solution. uzh.chsmu.edu

Reaction Mechanisms: DFT calculations can be used to support or refute proposed reaction mechanisms. For example, if a proposed mechanism involves a specific intermediate, DFT can predict its properties (e.g., geometry, vibrational frequencies). If these properties match those of an intermediate observed experimentally (e.g., by spectroscopy), it lends strong support to the proposed mechanism. pku.edu.cn

| Experimental Observation | Computational Method | Correlated Computational Finding | Reference |

|---|---|---|---|

| Inversion of enantioselectivity when switching from diethylsilane to diisopropylsilane in a Co-catalyzed reaction. | DFT Transition State Modeling | Calculated energy differences between diastereomeric transition states explain the preference for (S) or (R) products based on silane bulk. | chemrxiv.org, chemrxiv.org |

| Downfield ²⁹Si NMR shifts observed for triaryl- or terphenyl-substituted silyl (B83357) cations in solution. | DFT NMR Shift Calculation | Calculated ²⁹Si NMR shifts for the silylium ion structures show good agreement with the experimental values, confirming silylium ion character. | smu.edu, uzh.ch |

| Formation of a specific regioisomer in a cycloaddition reaction. | DFT Reaction Pathway Analysis | The calculated activation free energy for the pathway leading to the observed product is significantly lower than for other possible pathways. | pku.edu.cn |

Advanced Spectroscopic and Structural Elucidation of Diisopropylsilane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural analysis of diisopropylsilane systems, providing detailed information about the local chemical environment of specific nuclei. mdpi.com

High-resolution ¹H, ¹³C, and ²⁹Si NMR spectroscopy provides unambiguous confirmation of the molecular structure of diisopropylsilane derivatives. The chemical shifts (δ), signal multiplicities, and coupling constants (J) create a unique fingerprint for a given molecule.

¹H NMR spectra are used to identify the protons in the isopropyl groups and the crucial Si-H proton. The methine proton of the isopropyl group typically appears as a multiplet, while the methyl protons appear as a doublet. The chemical shift of the Si-H proton is highly characteristic.

¹³C NMR spectra confirm the carbon framework. The methine and methyl carbons of the isopropyl groups exhibit distinct resonances. In derivatives, the chemical shifts of these carbons can be influenced by the substituents on the silicon atom. rsc.org

²⁹Si NMR is particularly powerful for directly probing the silicon environment. pascal-man.com The chemical shift of the ²⁹Si nucleus is highly sensitive to its coordination number and the electronegativity of the attached groups. pascal-man.com For silicon atoms bonded to four carbon atoms, resonances are typically found between -4 and +20 ppm. pascal-man.com The majority of ²⁹Si NMR shifts are found in a range between +50 and -200 ppm. pascal-man.com Small differences in ²⁹Si chemical shifts can be observed between different stereoisomers of a silicon-containing compound. researchgate.net

The following table presents representative NMR data for a diisopropylsilyl moiety within a larger molecular structure, as reported in a study on cobalt-catalyzed Heck reactions. rsc.org

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 1.21 – 1.14 | m | - | CH of isopropyl |

| 1.12 – 1.08 | m | - | CH₃ of isopropyl | |

| ¹³C | 17.71, 17.45 | - | - | CH₃ of isopropyl |

| 13.56, 12.40 | - | - | CH of isopropyl |

Quantitative NMR (qNMR) is a powerful method for monitoring reaction kinetics and determining product yields without the need for chromatographic separation or response factor calibration. rptu.de The integral area of an NMR signal is directly proportional to the number of corresponding nuclei in the sample. mdpi.com

The methodology involves adding a known amount of an inert internal standard to the reaction mixture or product. eppltd.com By comparing the integral of a characteristic signal from the analyte (e.g., the Si-H proton of a diisopropylsilane derivative) to the integral of a signal from the internal standard, the precise concentration or molar quantity of the analyte can be calculated. eppltd.com This approach is crucial for optimizing reaction conditions and accurately reporting chemical yields. For instance, reaction yields reported in synthetic procedures are often determined using this principle, providing a direct measure of the reaction's efficiency. rsc.org

Key considerations for accurate qNMR include:

Selection of a suitable internal standard: The standard should be stable, non-reactive with the sample, and have signals that are well-resolved from analyte signals. eppltd.com

Relaxation times (T₁): To ensure full signal relaxation between scans for accurate integration, the T₁ relaxation time must be determined, as this is a critical parameter for obtaining consistent and reliable quantitative results. eppltd.com

Signal processing: Careful processing of the NMR spectra is required to obtain accurate integral values. mdpi.com

This technique allows for real-time, in situ monitoring of reactions, providing detailed insights into reaction intermediates and kinetics. rptu.de

When diisopropylsilane moieties are incorporated into more complex inorganic or organometallic frameworks, multinuclear NMR becomes essential for a complete structural characterization. southampton.ac.ukamazon.com This technique extends beyond ¹H, ¹³C, and ²⁹Si to probe other NMR-active nuclei within the material, such as metals or other heteroatoms. southampton.ac.uk

The application of multinuclear NMR can reveal:

Coordination Environment: The chemical shift and coupling patterns of nuclei like ²⁷Al, ¹⁷O, or various transition metals can define their coordination geometry and bonding environment within the framework. rsc.org

Connectivity: Heteronuclear correlation experiments (e.g., ¹H-¹³C HMQC, ¹H-²⁹Si HMQC) can establish through-bond or through-space connectivities between different atoms, mapping out the structure of the complex material.

Structural Dynamics: Variable-temperature NMR studies can probe dynamic processes, such as ligand exchange or fluxionality in organometallic complexes. southampton.ac.uk

For example, in hybrid materials like metal-organic frameworks (MOFs) or functionalized aluminosilicates, combining ²⁹Si NMR with ²⁷Al and ¹⁷O NMR provides a comprehensive picture of how the silicon unit is integrated into the inorganic support. rsc.org This approach has been used to gain detailed insight into both the bulk and surface structure of materials like γ-alumina by combining experimental data with computational predictions. rsc.org

Quantitative NMR for Reaction Monitoring and Yield Determination

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide characteristic fingerprints for identifying functional groups and analyzing material structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational transitions. It is particularly effective for identifying polar functional groups. For diisopropylsilane, the most characteristic absorption bands are associated with the Si-H and C-H bonds. All IR data are typically collected using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, with wavenumbers (ν) given in cm⁻¹. rsc.org

The following table summarizes the expected IR absorption frequencies for key vibrational modes in a diisopropylsilane system.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Si-H Stretch | R₂Si-H | ~2100 - 2150 | Strong, Sharp |

| C-H Stretch (sp³) | C-H (in isopropyl) | ~2850 - 3000 | Strong |

| C-H Bend | CH₃, CH₂ | ~1365 - 1470 | Variable |

| Si-C Stretch | Si-C | ~600 - 800 | Variable |

These frequencies can be used to confirm the presence of the diisopropylsilyl group in a sample and to monitor reactions involving the Si-H bond, such as hydrosilylation, where the disappearance of the ~2100 cm⁻¹ band is a key indicator of reaction completion.

Raman spectroscopy is a light scattering technique that provides information on a material's vibrational modes. It is highly sensitive to non-polar or symmetric bonds, making it an excellent complementary technique to IR spectroscopy. rsc.org This is particularly relevant for analyzing the Si-C backbone and for studying diisopropylsilane-based materials where symmetry is a key feature.

Key applications of Raman spectroscopy include:

Structural Characterization: The Raman spectrum of kerogen, a form of fossilized organic matter, closely resembles that of amorphous carbon, showing characteristic "D" (disorder) and "G" (graphite) bands. horiba.com Similarly, the carbon and silicon framework of diisopropylsilane derivatives will produce a distinct Raman spectrum.

Material Homogeneity: Raman microscopy can be used to map the chemical composition of a sample, for instance, to assess the distribution of a diisopropylsilane-based functionalization agent on a surface or within a composite material. horiba.com